2,6-Diisopropylbenzoic acid

概要

説明

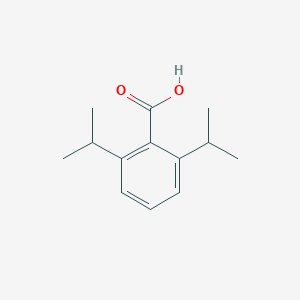

2,6-Diisopropylbenzoic acid is an organic compound with the molecular formula C13H18O2. It is a derivative of benzoic acid, where two isopropyl groups are substituted at the 2 and 6 positions of the benzene ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications .

準備方法

Synthetic Routes and Reaction Conditions: 2,6-Diisopropylbenzoic acid can be synthesized through several methods. One common approach involves the alkylation of benzoic acid derivatives. For instance, p-hydroxybenzoic acid can be reacted with an alkylating agent in the presence of a suitable catalyst to introduce the isopropyl groups at the desired positions .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale alkylation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure the efficient introduction of isopropyl groups .

化学反応の分析

Types of Reactions: 2,6-Diisopropylbenzoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of diisopropyl ketones or carboxylic acids.

Reduction: Conversion to diisopropylbenzyl alcohol.

Substitution: Introduction of halogen or nitro groups at specific positions on the benzene ring.

科学的研究の応用

Pharmacological Applications

1. Precursor for Propofol:

DIPBA is primarily utilized in the synthesis of propofol (2,6-diisopropylphenol), a short-acting intravenous anesthetic agent. Propofol is known for its rapid onset and recovery times, making it suitable for sedation in various medical procedures. The synthesis involves converting DIPBA into propofol through decarboxylation processes .

Mechanism of Action:

Propofol acts on the GABAA receptor, enhancing inhibitory neurotransmission in the central nervous system. This mechanism contributes to its anesthetic properties and makes it effective for sedation in mechanically ventilated patients and during surgical procedures .

Case Studies

Case Study 1: Synthesis Optimization

A recent study demonstrated an optimized continuous flow synthesis method for propofol starting from DIPBA. The process involved a telescoped approach that significantly improved yield and reduced reaction time. The researchers reported an overall yield of 82% with minimal by-products, showcasing the efficiency of modern synthetic methodologies .

Case Study 2: Purification Techniques

Another investigation focused on purification techniques for obtaining high-purity propofol from crude DIPBA derivatives. Methods such as crystallization and acid-base extraction were employed to remove impurities effectively, achieving purity levels exceeding 99.9%, which is critical for pharmaceutical applications .

Data Tables

| Property | Value |

|---|---|

| Onset Time | 30 seconds |

| Duration of Action | 5-10 minutes |

| Clearance Rate | Exceeds hepatic blood flow |

| Protein Binding | High (95%) |

作用機序

The mechanism of action of 2,6-Diisopropylbenzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cellular receptors. The exact pathways and targets can vary depending on the specific application and context .

類似化合物との比較

2,6-Diisopropylphenol: A related compound with similar structural features but different functional groups.

2,6-Diisopropylbenzaldehyde: Another derivative with an aldehyde group instead of a carboxylic acid.

2,6-Diisopropylbenzyl alcohol: A reduced form of 2,6-Diisopropylbenzoic acid with an alcohol group.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the carboxylic acid group.

生物活性

2,6-Diisopropylbenzoic acid (DIPBA), with the chemical formula CHO and CAS number 92035-95-5, is a benzoic acid derivative that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores the biological activity of DIPBA, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Weight : 206.28 g/mol

- Boiling Point : Not specified

- Solubility : Moderately soluble in water; high solubility in organic solvents.

- Log P (Partition Coefficient) : 3.7 (indicating lipophilicity) .

DIPBA exhibits several mechanisms that contribute to its biological activity:

- GABA Receptor Modulation : Similar to its analog, 2,6-diisopropylphenol (propofol), DIPBA is reported to potentiate GABA receptor activity. This action slows the channel-closing time, enhancing inhibitory neurotransmission in the central nervous system .

- Sodium Channel Blockade : It also acts as a sodium channel blocker, which may contribute to its anesthetic properties .

- Endocannabinoid System Interaction : Recent studies suggest that DIPBA may interact with the endocannabinoid system, which could play a role in its anesthetic effects .

Pharmacological Properties

DIPBA's pharmacological profile indicates potential applications in various therapeutic areas:

- Anesthetic Agent : As an intravenous hypnotic agent, it is used for procedural sedation and general anesthesia. Its rapid onset and short duration of action make it suitable for outpatient procedures .

- Protein Binding : DIPBA is highly protein-bound in vivo, which influences its pharmacokinetics and dynamics .

Table 1: Summary of Biological Activities

Case Study: Anesthetic Use

A study detailed the synthesis and application of DIPBA as an anesthetic agent. The continuous flow synthesis method allowed for efficient production of propofol derivatives, demonstrating the scalability and effectiveness of DIPBA in clinical settings. The study reported that DIPBA provided effective sedation with minimal side effects when administered intravenously .

Table 2: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Clearance Rate | Exceeds hepatic blood flow |

| Metabolism | Hepatic conjugation |

| Bioavailability | High |

特性

IUPAC Name |

2,6-di(propan-2-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGBGSHYCQQNNEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70474759 | |

| Record name | 2,6-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92035-95-5 | |

| Record name | 2,6-diisopropylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70474759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。